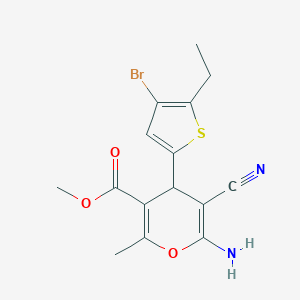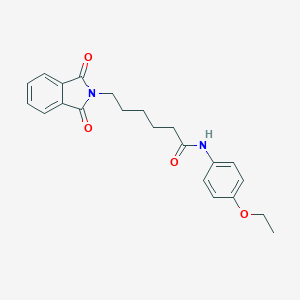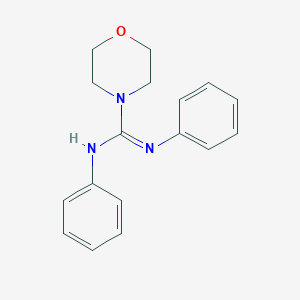
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a chemical compound with a complex structure that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate in lab experiments is its potential to exhibit multiple biological activities. However, one of the main limitations is the complex synthesis method, which requires the use of various reagents and catalysts.
Future Directions
There are several future directions for the study of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of new biological activities and potential therapeutic agents.
Conclusion
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the discovery of new biological activities and potential therapeutic agents.
Synthesis Methods
The synthesis of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with sodium hydride in the presence of dimethylformamide to obtain 4-bromo-5-ethyl(2-thienyl)acetic acid. The second step involves the reaction of the obtained acid with thionyl chloride to obtain the corresponding acid chloride. The third step involves the reaction of the acid chloride with methyl 6-amino-2-methyl-4H-pyran-3-carboxylate in the presence of triethylamine to obtain the desired compound.
Scientific Research Applications
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Product Name |
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate |
|---|---|
Molecular Formula |
C15H15BrN2O3S |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
methyl 6-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-10-9(16)5-11(22-10)13-8(6-17)14(18)21-7(2)12(13)15(19)20-3/h5,13H,4,18H2,1-3H3 |
InChI Key |
SJSXWMUFKLRKCO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)
![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)